2-[4-(benzenesulfonyl)piperazin-1-yl]pyrazine
Description
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-21(20,13-4-2-1-3-5-13)18-10-8-17(9-11-18)14-12-15-6-7-16-14/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLLGYVEZKIQPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzenesulfonyl)piperazin-1-yl]pyrazine typically involves the reaction of piperazine derivatives with benzenesulfonyl chloride under basic conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound. specific industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzenesulfonyl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[4-(benzenesulfonyl)piperazin-1-yl]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(benzenesulfonyl)piperazin-1-yl]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, piperazine derivatives are known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Modifications
Piperazine-Based Sulfonamides
- 2-{4-[2-(Trifluoromethyl)benzenesulfonyl]piperazin-1-yl}phenol (CAS: 741731-74-8): This compound replaces the benzene ring in the target molecule with a trifluoromethyl-substituted benzenesulfonyl group. The electron-withdrawing CF₃ group enhances lipophilicity and may improve blood-brain barrier penetration compared to the parent compound.
N-(Substituted Pyridinyl)-1-Methyl(phenyl)-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxamide Derivatives :
These derivatives incorporate pyrazole and pyridine rings instead of pyrazine. The trifluoromethyl group and carboxamide linker may confer antifungal activity, as seen in analogous compounds .
Arylpiperazine-Acetamide Derivatives
- 2-[4-(Aryl Substituted)piperazin-1-yl]-N-Phenylacetamides :
These compounds replace the pyrazine and benzenesulfonyl groups with an acetamide bridge and aryl substituents. For example, compound 3h demonstrated antipsychotic activity in animal models, likely via 5-HT₂A and D₂ receptor interactions .
Hydrazone Derivatives
- N′-(2,4-Disubstitutedbenzylidene)-2-(4-(4-Nitrophenyl)piperazin-1-yl)acetohydrazides :
These derivatives feature a hydrazone linker and nitro group on the piperazine. Compound 3c showed potent anticholinesterase activity (IC₅₀ = 0.89 µM), highlighting the role of electron-withdrawing groups in enhancing enzyme inhibition .
Key Differences in Physicochemical and Pharmacokinetic Properties
The acetamide linker in 2-[4-(aryl)piperazin-1-yl]-N-phenylacetamides introduces hydrogen-bonding capacity, which may reduce CNS penetration but improve solubility .
Metabolic Stability :
- The benzenesulfonyl group in the target compound is resistant to oxidative metabolism, whereas hydrazone derivatives (e.g., 3c ) may undergo hydrolysis in vivo .
Receptor Selectivity :
- Indole-piperazine hybrids (e.g., 4j ) show high 5-HT₆ receptor antagonism, suggesting that bulky substituents (e.g., naphthalenesulfonyl) enhance receptor fit .
Biological Activity
2-[4-(benzenesulfonyl)piperazin-1-yl]pyrazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrazine ring substituted with a piperazine moiety linked to a benzenesulfonyl group. Its structural formula can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H16N4O2S
- CAS Number : 1021135
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Histone Deacetylases (HDACs) : Compounds with similar structures have shown selective inhibition of HDACs, particularly HDAC6, which is crucial in cancer cell proliferation and survival .
- Antimicrobial Activity : The sulfonamide group is known for its broad-spectrum antimicrobial properties, potentially making this compound effective against various bacterial strains .
Antitumor Activity
Research indicates that derivatives of sulfonamides, including those with a pyrazine core, exhibit significant antitumor effects. For instance, compounds structurally related to this compound have been evaluated for their ability to induce apoptosis in cancer cells while sparing normal cells .
Antimicrobial Activity
Studies have demonstrated that compounds with similar structural features possess notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest effectiveness against pathogens like Mycobacterium tuberculosis and other resistant strains .
Case Studies
-
Inhibition of HDAC6 :
- A study explored the structure-activity relationship (SAR) of sulfonamide derivatives, revealing that specific substitutions enhance HDAC6 selectivity. For example, compounds were shown to inhibit HDAC6 with IC50 values ranging from 0.1 to 1.0 μM, indicating potent activity against lung cancer cell lines .
- Antimycobacterial Evaluation :
Table 1: Biological Activity Overview
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Selective HDAC6 inhibition | |
| Antimicrobial | Effective against M. tuberculosis | |
| Anti-inflammatory | Potential modulation of inflammatory pathways |
Table 2: Structure-Activity Relationship (SAR)
| Compound | Substitution | IC50 (μM) | Activity Type |
|---|---|---|---|
| 4-(benzenesulfonyl)piperazine | Para-hydroxamic acid | 0.1 - 1.0 | HDAC6 Inhibitor |
| N-(pyrazin-2-yl)benzenesulfonamide | Various linkers | 6.25 | Antimycobacterial |
Q & A
Basic: What synthetic routes are commonly employed for the preparation of 2-[4-(benzenesulfonyl)piperazin-1-yl]pyrazine, and how can reaction conditions be optimized to enhance yield?
Answer:
The synthesis typically involves coupling a pyrazine derivative with a benzenesulfonyl-piperazine moiety. A general protocol includes:
- Step 1: Reacting 1-(benzenesulfonyl)piperazine with a halogenated pyrazine (e.g., 2-chloropyrazine) under basic conditions (e.g., K₂CO₃ or DIPEA) in a polar aprotic solvent like DCM or DMF .
- Step 2: Purification via column chromatography (silica gel, 10% MeOH/DCM) or crystallization (Et₂O/hexane) .
Optimization Tips: - Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Monitor reaction progress via TLC or LC-MS to avoid over-substitution.
Advanced: How can structural contradictions in NMR and X-ray crystallography data for this compound be resolved?
Answer:
Discrepancies often arise from conformational flexibility or polymorphism:
- NMR Analysis: Compare experimental - and -NMR shifts with DFT-calculated spectra to identify dominant conformers .
- X-ray Diffraction: Resolve ambiguous electron density by refining crystallographic models with restraints for sulfonyl and piperazine groups .
- Dynamic NMR: Use variable-temperature NMR to detect hindered rotation in the benzenesulfonyl group .
Basic: What spectroscopic and chromatographic methods are recommended for purity assessment?
Answer:
- HPLC: Use a C18 column (gradient: 0.1% TFA in H₂O/ACN) with UV detection at 254 nm .
- Mass Spectrometry: Confirm molecular ion ([M+H]⁺) via ESI-MS and compare with theoretical m/z .
- Elemental Analysis: Validate purity (>98%) by matching calculated vs. observed C, H, N, S content .
Advanced: How does the benzenesulfonyl group influence the compound’s pharmacokinetic properties, and what structural modifications could enhance metabolic stability?
Answer:
- Impact of Sulfonyl Group: The benzenesulfonyl moiety increases hydrophobicity (logP ~2.5) but may reduce metabolic stability due to cytochrome P450-mediated oxidation .
- Modifications:
- Replace benzene with a fluorinated aryl group to block CYP3A4 metabolism .
- Introduce methyl groups on the piperazine ring to slow N-dealkylation .
Validation: Perform microsomal stability assays (human liver microsomes) to compare half-life .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
- Receptor Binding: Radioligand displacement assays (e.g., dopamine D3 receptor) with -spiperone .
- Cytotoxicity: MTT assay in cancer cell lines (IC₅₀ determination) .
Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?
Answer:
- Molecular Docking: Use AutoDock Vina to predict binding poses in target receptors (e.g., D3 vs. D2 dopamine receptors) .
- QSAR Models: Corporate Hammett σ values for substituents on the benzenesulfonyl group to predict electronic effects on binding affinity .
- MD Simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories to identify critical interactions .
Basic: What safety precautions are essential during handling and storage?
Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats due to skin/eye irritation risks .
- Storage: Keep in airtight containers at 2–8°C under inert gas (N₂) to prevent hydrolysis .
- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced: How can polymorphic forms of the compound affect its pharmacological profile?
Answer:
- Solubility Differences: Polymorphs (e.g., Form I vs. Form II) may vary in aqueous solubility by >10-fold, impacting bioavailability .
- Stability Testing: Conduct accelerated aging studies (40°C/75% RH) to identify the most stable form .
- Characterization: Use DSC and PXRD to distinguish polymorphs and correlate with dissolution rates .
Basic: What are the common synthetic impurities, and how can they be identified?
Answer:
- Impurities:
- Unreacted starting materials (e.g., 1-(benzenesulfonyl)piperazine).
- Di-substituted byproducts (e.g., 2,5-bis[4-(benzenesulfonyl)piperazin-1-yl]pyrazine).
- Detection:
Advanced: What strategies can resolve discrepancies between in vitro potency and in vivo efficacy?
Answer:
- ADME Profiling: Assess plasma protein binding (equilibrium dialysis) and permeability (Caco-2 assay) to identify bioavailability issues .
- Metabolite ID: Use LC-HRMS to detect rapid formation of inactive N-oxide metabolites .
- Formulation Optimization: Develop nanocrystal or lipid-based formulations to enhance solubility and absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
